Linoleic acid propyl ester

Vue d'ensemble

Description

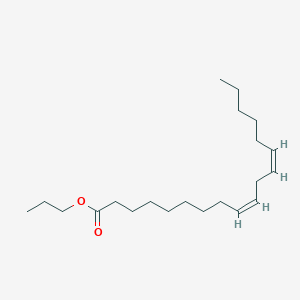

Linoleic acid propyl ester is a fatty acid ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of propanol . It is a compound with the molecular formula C21H38O2 and is known for its applications in various fields, including chemistry, biology, and industry.

Mécanisme D'action

Target of Action

Linoleic acid propyl ester is a fatty acid ester resulting from the formal condensation of the carboxy group of linoleic acid with the hydroxy group of propanol . It’s a type of lipo-phenolic compound . Lipo-phenolics have been shown to be excellent antioxidants in food and cosmetics .

Mode of Action

It’s known that lipo-phenolics can change their hydrophilic/lipophilic balance by attaching lipophilic moieties to phenolic compounds . This lipophilization enhances their solubility in apolar media and changes the location of the new compound in emulsions, which might increase their antioxidant activities .

Biochemical Pathways

Linoleic acid, a major component of this compound, is a major ingredient of feeds and the most abundant polyunsaturated fatty acid (PUFA) in pig adipose tissue and muscle . It shows the greatest tissue response to dietary levels . The metabolic pathway of linoleic acid allows for an efficient increase of intramuscular fat content in pigs .

Pharmacokinetics

A study on the pharmacokinetics and tissue distribution of oleic and linoleic acids following oral and rectal administration of brucea javanica oil in rats showed that the oil was rapidly absorbed into the plasma after rectal administration, which may lead to a rapid pharmacological effect .

Result of Action

It’s known that when linoleic acid or its esters were heated in the presence of valine, a number of interaction products were formed . The major product was 2-pentylpyridine, which is thought to be produced by the reaction of 2,4-decadienal with ammonia .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, a study on the oxidation pathways of linoleic acid showed that the linoleic acid decay deviated from a linear dependence on ozone concentration . This suggests that environmental factors such as the presence of oxygen and ozone can influence the action of linoleic acid, a major component of this compound .

Analyse Biochimique

Biochemical Properties

Linoleic Acid Propyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can modulate the activity of certain enzymes, leading to changes in the cell’s metabolic state .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions can alter the cell’s biochemical environment, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits stability and degradation characteristics that can influence its long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain thresholds, the compound can induce specific responses, while at high doses, it may cause toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the cell’s metabolic state .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It interacts with transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . Specific targeting signals or post-translational modifications can direct the compound to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Linoleic acid propyl ester can be synthesized through esterification reactions. One common method involves the reaction of linoleic acid with propanol in the presence of an acid catalyst. For example, 4-dodecylbenzenesulfonic acid (DBSA) can be used as a catalyst at a mild temperature of around 60°C to achieve high conversion rates . This method is advantageous as it does not require extra organic solvents or water-removal operations.

Industrial Production Methods

In industrial settings, the esterification of linoleic acid with propanol can be carried out using homogeneous acid catalysts such as sulfuric acid or p-toluenesulfonic acid. These catalysts are cost-effective and efficient, making them suitable for large-scale production . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Analyse Des Réactions Chimiques

Types of Reactions

Linoleic acid propyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield linoleic acid and propanol.

Reduction: Reduction of the ester can lead to the formation of alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the ester to alcohols.

Major Products Formed

Hydrolysis: Linoleic acid and propanol.

Oxidation: Products may include epoxides and hydroxylated derivatives.

Reduction: Primary alcohols.

Applications De Recherche Scientifique

Biodiesel Production

Overview:

LAPE has been explored as a potential feedstock for biodiesel production due to its favorable properties compared to traditional biodiesel sources. The transesterification process, which converts triglycerides into fatty acid esters, can utilize LAPE as a renewable energy source.

Key Findings:

- Feedstock Viability: Studies indicate that LAPE can be synthesized efficiently from various vegetable oils, making it a viable alternative feedstock for biodiesel production .

- Performance Characteristics: Biodiesel derived from LAPE exhibits good fuel properties, such as high cetane number and low viscosity, which are essential for engine performance.

- Environmental Impact: The use of LAPE in biodiesel contributes to reduced greenhouse gas emissions compared to fossil fuels, aligning with global sustainability goals.

Food Science Applications

Overview:

LAPE's properties make it suitable for various applications in food science, particularly in the formulation of food products and as an emulsifier.

Key Findings:

- Emulsification Properties: LAPE serves as an effective emulsifier in food products, enhancing the stability and texture of emulsions . Its ability to stabilize oil-water mixtures is beneficial in salad dressings and sauces.

- Flavor Enhancement: The compound can also act as a carrier for flavors and nutrients, improving the overall sensory profile of food products .

Solvent in Chemical Processes

Overview:

Due to its chemical structure, LAPE can function as a solvent in various chemical reactions, particularly in the synthesis of other compounds.

Key Findings:

- Ionic Liquid Formation: Research has shown that LAPE can be used to create pseudo-protic ionic liquids when combined with amino acids like L-leucine. These ionic liquids have low toxicity and are suitable for benign extraction processes .

- Synthesis Applications: As a solvent, LAPE facilitates reactions that require mild conditions and can enhance the yield of desired products while minimizing by-products .

Case Studies

Comparaison Avec Des Composés Similaires

Linoleic acid propyl ester can be compared with other fatty acid esters such as:

Linoleic acid methyl ester: Similar in structure but with a methyl group instead of a propyl group.

Ethyl oleate: An ester of oleic acid and ethanol, commonly used in cosmetic formulations.

Isopropyl palmitate: An ester of palmitic acid and isopropanol, widely used as a skin conditioning agent.

Uniqueness

This compound is unique due to its specific combination of linoleic acid and propanol, which imparts distinct physicochemical properties and biological activities. Its ability to enhance skin penetration and its applications in various fields make it a valuable compound for research and industrial use.

Propriétés

Numéro CAS |

38433-95-3 |

|---|---|

Formule moléculaire |

C21H38O2 |

Poids moléculaire |

322.5 g/mol |

Nom IUPAC |

propyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h8-9,11-12H,3-7,10,13-20H2,1-2H3 |

Clé InChI |

AJAMRCUNWLZBDF-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCCC |

SMILES isomérique |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCC(=O)OCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.